1-[2-(3,4-dimethoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone
Description
1-[2-(3,4-Dimethoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone is an imidazole derivative characterized by:
- A hydroxy group at position 1, enabling tautomerism and hydrogen bonding.
- A methyl substituent at position 4, enhancing steric bulk.
- An ethanone moiety at position 5, contributing to polarity and reactivity.
Structure
3D Structure
Propriétés
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-8-13(9(2)17)16(18)14(15-8)10-5-6-11(19-3)12(7-10)20-4/h5-7,18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLAUKXTMHHSHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)C2=CC(=C(C=C2)OC)OC)O)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Cyclocondensation of α-Ketoamide Precursors
A patent (CN103664681A) describes the synthesis of N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(3,4,5-trimethoxyphenyl)acetamide using EDCI·HCl-mediated coupling, suggesting a route adaptable to imidazole formation:
- Precursor Synthesis : React 3,4-dimethoxyphenylglycine hydrobromide with a β-keto ester in dichloromethane using EDCI·HCl and DMAP.
- Cyclization : Heat the intermediate under acidic or basic conditions to form the imidazole ring.
Conditions :
Claisen-Schmidt Condensation Followed by Cyclization
Research on chalcone derivatives (e.g., 3-(5-(3-(4-((E)−3-(3,5-dimethoxyphenyl)−3-oxoprop-1-enyl)phenyl)−1,2,4-thiadiazol-5-yl)−1H-benzo[d]imidazol-2-yl)quinolin-2(1H)-one) highlights the utility of Claisen-Schmidt condensation for introducing α,β-unsaturated ketones:
- Condensation : React 3,4-dimethoxyacetophenone with an aldehyde (e.g., 4-formylphenylboronic acid) in ethanol/piperidine.
- Imidazole Formation : Treat the chalcone intermediate with ammonium acetate and acetic acid under reflux.
Conditions :
Reductive Amination and Subsequent Functionalization
A patent (US20090171110A1) outlines reductive amination for N-methyl-3,4-dimethoxyphenylethylamine, suggesting a route to imidazole precursors:
- Amination : Reduce 2-(3,4-dimethoxyphenyl)-2-oxoethylamine with NaBH₄/Pd/C.
- Methylation : Treat with methyl iodide/K₂CO₃.
- Hydroxylation : Oxidize the 1-position using m-CPBA or similar agents.
Conditions :
- Reducing Agent: Pd/C (10 wt%) in H₂O/EtOH
- Methylation: CH₃I (1.2 eq), K₂CO₃, DMF, 60°C
- Oxidation: m-CPBA (1.1 eq), CH₂Cl₂, 0°C → room temperature.
Yield : ~70% (estimated from analogous reductions).
Critical Evaluation of Methodologies
Efficiency and Scalability
- EDCI-Mediated Coupling : High yields (76%) but requires anhydrous conditions and expensive coupling agents.
- Claisen-Schmidt Condensation : Moderate yields (58–65%) but scalable with inexpensive reagents.
- Reductive Amination : Compatible with industrial processes but involves multiple protection/deprotection steps.
Regioselectivity and Byproduct Formation
- Cyclocondensation routes risk regioisomeric imidazoles unless directed by steric or electronic effects.
- Hydroxylation at the 1-position may require orthogonal protecting groups (e.g., SEM or TBS) to prevent over-oxidation.
Data Tables: Comparative Analysis of Synthetic Routes
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(3,4-Dimethoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a simpler hydrocarbon structure.
Applications De Recherche Scientifique
1-[2-(3,4-Dimethoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: This compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism by which 1-[2-(3,4-dimethoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biochemical effects.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physical Properties
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The target’s 3,4-dimethoxyphenyl enhances π-π interactions, whereas sulfonyl () or nitro () groups in analogs increase electrophilicity and reactivity.
- Hydrophilicity : The tetrahydroxybutyl analog () is significantly more hydrophilic than the target, which may limit membrane permeability in biological systems.
- Tautomerism: Both the target and compound 1a () exhibit hydroxy groups at position 1, enabling keto-enol tautomerism, which could influence stability and reactivity.
Reactivity and Functional Group Interactions
- Hydroxy Group : In the target and compound 1a (), the 1-hydroxy group may participate in hydrogen bonding or tautomerism, unlike methoxy or alkyl-substituted analogs (e.g., ).
- Ethanone Moiety: The ethanone at position 5 in the target and compound 1a () contrasts with esters (), thioethers (), or acetamide groups (), altering susceptibility to nucleophilic attack or redox reactions.
- Chloromethyl/Nitro Groups : These substituents () introduce sites for nucleophilic substitution or reduction, unlike the stable methoxy groups in the target.
Activité Biologique
1-[2-(3,4-Dimethoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure
The compound can be described by the following molecular formula: C13H15N3O3. The structure features an imidazole ring, a dimethoxyphenyl group, and a ketone functional group, which contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 1-[2-(3,4-dimethoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone. For instance:
- Microtubule Destabilization : Compounds in this class have been shown to inhibit microtubule assembly, a critical process in cell division. At a concentration of 20.0 μM, several related compounds exhibited inhibition rates between 40.76% and 52.03% .
- Apoptosis Induction : In vitro studies on breast cancer cell lines (MDA-MB-231) revealed that certain derivatives could induce apoptosis by enhancing caspase-3 activity significantly at concentrations as low as 10.0 μM, indicating their potential as apoptosis-inducing agents .
The mechanism by which these compounds exert their effects appears to involve:
- Cell Cycle Arrest : The compounds can cause cell cycle arrest at specific phases (G2/M or G0/G1), leading to increased cell death through apoptosis .
- Interaction with Cellular Targets : Molecular dynamics simulations have suggested that these compounds interact with various cellular proteins primarily through hydrophobic contacts and limited hydrogen bonding .
Structure-Activity Relationship (SAR)
Understanding the SAR of 1-[2-(3,4-dimethoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone is crucial for optimizing its biological activity. Key observations include:
| Structural Feature | Activity Impact |
|---|---|
| Presence of the imidazole ring | Essential for anticancer activity |
| Dimethoxy substitution on the phenyl group | Increases cytotoxicity |
| Ketone functional group | Enhances interaction with biological targets |
Case Studies
Several studies have focused on the biological evaluation of related compounds:
- Study on MDA-MB-231 Cells : A compound structurally similar to 1-[2-(3,4-dimethoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone demonstrated significant cytotoxicity against breast cancer cells with an IC50 value suggesting strong potential as an anticancer agent .
- In Vivo Models : Animal studies have shown that these compounds exhibit promising antitumor activity in xenograft models, supporting their potential for development into therapeutic agents .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
